![molecular formula C16H16BrClN2O2S B4712822 1-[(2-bromo-4-chlorophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4712822.png)
1-[(2-bromo-4-chlorophenyl)sulfonyl]-4-phenylpiperazine
Overview
Description
1-[(2-bromo-4-chlorophenyl)sulfonyl]-4-phenylpiperazine, also known as BCPSP, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. BCPSP belongs to the class of piperazine derivatives and is known for its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of 1-[(2-bromo-4-chlorophenyl)sulfonyl]-4-phenylpiperazine is not fully understood. However, it is believed to act on several neurotransmitter systems, including the dopamine, serotonin, and noradrenaline systems. This compound has been shown to bind to certain receptors in the brain, which may be responsible for its pharmacological effects. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and physiological effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. This compound has also been shown to modulate the activity of certain enzymes and proteins, which may be responsible for its pharmacological effects. This compound has been shown to have analgesic, anxiolytic, and antipsychotic effects in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-[(2-bromo-4-chlorophenyl)sulfonyl]-4-phenylpiperazine is its unique chemical structure and properties, which make it a promising candidate for the development of new drugs. This compound has also been extensively studied, and its pharmacological effects have been well characterized. However, there are also some limitations to using this compound in lab experiments. One of the limitations is its low solubility in water, which can make it difficult to administer in certain experimental settings. Another limitation is its potential toxicity, which can limit its use in certain animal models.
Future Directions
There are several future directions for the study of 1-[(2-bromo-4-chlorophenyl)sulfonyl]-4-phenylpiperazine. One direction is the development of new drugs based on the chemical structure of this compound. Another direction is the further elucidation of its mechanism of action, which could lead to the development of more effective drugs. Additionally, the potential use of this compound in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease could be explored further. Finally, the development of new methods for the synthesis of this compound could improve the efficiency and yield of the process.
Scientific Research Applications
1-[(2-bromo-4-chlorophenyl)sulfonyl]-4-phenylpiperazine has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. This compound has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Its unique chemical structure and properties make it a promising candidate for the development of new drugs.
properties
IUPAC Name |
1-(2-bromo-4-chlorophenyl)sulfonyl-4-phenylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O2S/c17-15-12-13(18)6-7-16(15)23(21,22)20-10-8-19(9-11-20)14-4-2-1-3-5-14/h1-7,12H,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXQPVDGNLNGNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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